molecular formula C11H16N2O3S B2420833 N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide CAS No. 345988-24-1

N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide

Cat. No. B2420833
CAS RN: 345988-24-1
M. Wt: 256.32
InChI Key: WCDVWVQYBVCCST-UHFFFAOYSA-N
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Description

“N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide”, also known as DBAA, is a chemical compound that belongs to the class of sulfonamides . It has a molecular weight of 256.33 .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H16N2O3S . The InChI code is 1S/C11H16N2O3S/c1-9(14)12-8-10-4-6-11(7-5-10)17(15,16)13(2)3/h4-7H,8H2,1-3H3,(H,12,14) .

Scientific Research Applications

Biological Effects of Related Compounds

Acetamide and its derivatives, including N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide, have been studied for their biological effects. These chemicals are known for their commercial importance, and recent studies have significantly enhanced our understanding of their biological consequences when humans are exposed to them. Each chemical in this category has its own unique biological responses, varying both qualitatively and quantitatively, which reflects the biology of the material and its usage or proposed usage. Moreover, the environmental toxicology of these materials has seen considerable expansion in recent years, providing a broader scope of understanding (Kennedy, 2001).

Chemical and Pharmacological Aspects of Related Compounds

A review focusing on the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, which includes N-substituted benzamides and acetamides, sheds light on the importance of these compounds. These substances, including this compound, have been developed for various uses and have emerged as substances of abuse. The review highlights the need for international early warning systems to track these emerging psychoactive substances and recommends pre-emptive research on the most likely compounds to emerge next (Sharma et al., 2018).

Synthetic Organic Chemistry Applications

In the field of synthetic organic chemistry, this compound and related compounds have been a subject of interest. The development of chemoselective N-acylation reagents, studies on chiral axis due to acyclic imide-Ar Bond, and the development of a chiral ligand possessing a N-Ar prochiral axis are among the key areas of research. These developments underscore the significance of these compounds in synthetic organic chemistry, offering potential for future innovations (Kondo & Murakami, 2001).

Pharmacological Applications in Eye Diseases

Dimethyl Sulfoxide (DMSO), a compound related to this compound, is known for its therapeutic and pharmaceutical properties. It is used as a solvent, cryopreserving agent, cellular differentiation inducer, free radical scavenger, radioprotectant, and has various therapeutic and pharmaceutical properties such as anti-inflammatory, analgesic, antibacterial, antifungal, antiviral, and membrane penetration enhancement. DMSO's administration has shown favorable outcomes in human eye diseases with minimal observed ocular or systemic toxicity. Despite being an essential potential therapeutic agent, it remains underexplored in pharmaceutical development and clinical ophthalmology (Hoang et al., 2021).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[[4-(dimethylsulfamoyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-9(14)12-8-10-4-6-11(7-5-10)17(15,16)13(2)3/h4-7H,8H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDVWVQYBVCCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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